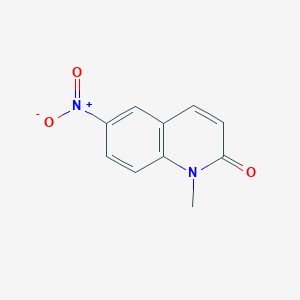

1-Methyl-6-nitroquinolin-2(1h)-one

Descripción

Propiedades

IUPAC Name |

1-methyl-6-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-9-4-3-8(12(14)15)6-7(9)2-5-10(11)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLDFVUYAHNIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400375 | |

| Record name | 2(1H)-Quinolinone, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29969-52-6 | |

| Record name | 2(1H)-Quinolinone, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6-nitro-2(1H)-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Nitration Strategies for Quinolone Frameworks

A primary and straightforward approach to synthesizing 1-Methyl-6-nitroquinolin-2(1H)-one involves the direct nitration of the 1-methylquinolin-2(1H)-one (MeQone) scaffold. This electrophilic aromatic substitution reaction introduces a nitro group onto the quinolone ring system.

Nitration of 1-Methylquinolin-2(1H)-one (MeQone)

The direct nitration of MeQone is a common method for introducing a nitro group onto the quinoline (B57606) core. mdpi.com This reaction is typically carried out using a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid. mdpi.com The reaction conditions, including temperature and the concentration of the nitrating agent, can be controlled to influence the degree of nitration. For instance, nitration of MeQone with fuming nitric acid can lead to the formation of trinitro derivatives at higher temperatures, while careful control of the conditions can yield mono- and di-nitrated products. mdpi.com

Table 1: Nitration Products of 1-Methylquinolin-2(1H)-one (MeQone) under Different Conditions mdpi.com

| Nitrating Agent | Temperature | Major Product(s) |

| Fuming Nitric Acid | High | 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) |

| Fuming Nitric Acid | 50 °C | 1-Methyl-6-nitro-2-quinolone (6-NQ) |

| Fuming Nitric Acid | Medium | 3,6-Dinitro-1-methyl-2-quinolone (3,6-DNQ), 6,8-Dinitro-1-methyl-2-quinolone (6,8-DNQ) |

Regioselectivity in Nitration Reactions (e.g., at 6-position)

The nitration of 1-methylquinolin-2(1H)-one exhibits regioselectivity, with the position of the incoming nitro group being directed by the electronic properties of the quinolone ring system. The presence of the electron-donating methyl group at the nitrogen atom and the carbonyl group at the 2-position influences the electron density distribution in the aromatic rings. Experimental results indicate that the nitro group is preferentially introduced at the 6-position of the quinolone ring. mdpi.com This is followed by substitution at the 3- and 8-positions at higher temperatures or with stronger nitrating conditions. mdpi.com Specifically, conducting the nitration at a controlled temperature of 50 °C predominantly yields 1-Methyl-6-nitro-2-quinolone (6-NQ). mdpi.com

Multi-Step Synthesis Approaches

In addition to direct nitration, this compound can be synthesized through multi-step pathways. These methods offer alternative routes that can be advantageous depending on the availability of starting materials and the desired control over the synthetic process.

Synthesis from 2,4-Dichloroquinoline Precursors

One multi-step approach involves the use of 2,4-dichloroquinoline derivatives as starting materials. For instance, 2,4-dichloro-8-methylquinoline can be synthesized and subsequently hydrolyzed to furnish 4-chloro-8-methylquinolin-2(1H)-one. researchgate.net While this specific example leads to an 8-methyl substituted product, a similar strategy could be envisioned starting from a 6-nitro-substituted 2,4-dichloroquinoline. The general principle involves the selective hydrolysis of the chlorine atom at the 2-position to a carbonyl group, followed by N-methylation. The reactivity of the chloro groups at the 2- and 4-positions differs, allowing for selective transformations.

N-Alkylation and N-Methylation Strategies

The introduction of the methyl group at the nitrogen atom is a crucial step in the synthesis of the target compound. This can be achieved through N-alkylation or N-methylation of a suitable precursor, such as 6-nitroquinolin-2(1H)-one. Common methylating agents for this transformation include dimethyl sulfate (B86663) and methyl iodide. mdpi.comjuniperpublishers.com The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the quinolone ring, facilitating the nucleophilic attack on the methylating agent. For example, the chemoselective methylation of 2-quinolone (carbostyril) can be achieved using chloromethyldimethylsilyl chloride. mdpi.com Alternatively, a one-pot synthesis from quinoline involves methylation with dimethyl sulfate followed by oxidation. mdpi.com

Derivatization via Coumarin Intermediates

An interesting synthetic route to quinolin-2-ones involves the derivatization of coumarin intermediates. Coumarins can be converted to N-amino-2-quinolones by reaction with hydrazine hydrate. nih.gov For the synthesis of this compound, a plausible pathway would involve the nitration of a suitable coumarin precursor to introduce the nitro group at the 6-position, followed by ring transformation to the quinolone scaffold and subsequent N-methylation. For instance, 6-nitroquinoline (B147349) can be enzymatically converted to 6-nitroquinolin-2(1H)-one. nih.govnih.gov This intermediate could then be N-methylated to yield the final product.

Functionalization through Nucleophilic Substitution

The electron-deficient nature of the this compound ring system, enhanced by the nitro group, makes it a suitable substrate for various nucleophilic substitution reactions. These reactions are pivotal for introducing a wide array of functional groups onto the quinolinone core.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The 4-position of the quinolinone ring is particularly activated towards nucleophilic attack, especially when a good leaving group is present. For instance, the 4-position of related 4-chloro-3-nitroquinolones is known to be highly reactive, allowing for the introduction of functional groups such as azide, amino, alkoxy, and alkylthio moieties through nucleophilic substitution. mdpi.com

In highly activated systems, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), a related compound, an unusual reactivity pattern known as cine-substitution is observed. mdpi.com In this reaction, a nucleophile attacks the 4-position, leading to the substitution and elimination of the adjacent nitro group at the 3-position. mdpi.com This process enables the regioselective formation of a C-N or C-C bond at the 4-position. mdpi.com The high reactivity of TNQ is attributed to steric strain between the N-methyl group and the nitro group at the 8-position, which distorts the pyridone ring and reduces its aromaticity, making it behave more like an activated nitroalkene. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Type, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heterocyclic systems. researchgate.net For a substrate like this compound, these reactions would typically be performed on a halogenated derivative (e.g., where a bromo or iodo group is installed at a specific position).

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a practical method for creating biaryl compounds or introducing alkyl or vinyl groups. libretexts.orgnih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is tolerant of many functional groups and has been successfully applied to various nitrogen-containing heterocycles like indazoles and pyridines. nih.govmdpi.com

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction has become a standard procedure for synthesizing amine derivatives in both academic and industrial settings. researchgate.net

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Reaction Name | Bond Formed | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide + Organoboron | Tolerates a wide range of functional groups; mild reaction conditions. libretexts.org |

| Buchwald-Hartwig | C-N | Aryl Halide + Amine | A primary method for the synthesis of aryl amines. researchgate.net |

| Heck | C-C | Aryl/Vinyl Halide + Alkene | Forms substituted alkenes. |

| Sonogashira | C-C | Aryl/Vinyl Halide + Terminal Alkyne | Synthesizes substituted alkynes. |

| Stille | C-C | Aryl/Vinyl Halide + Organotin | Versatile but involves toxic tin reagents. libretexts.org |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

The direct functionalization of C-H bonds is an increasingly important area of synthesis due to its atom economy. The nitro group in nitroquinolines activates the aromatic ring for nucleophilic attack to such an extent that direct substitution of a hydrogen atom can occur. This type of reaction, known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH), or the related Vicarious Nucleophilic Substitution (VNS), allows for the formation of new bonds without the pre-functionalization required in cross-coupling reactions.

In VNS reactions on electron-deficient nitroquinolines, a nucleophile adds to the ring, typically at a position ortho or para to a nitro group. uit.no Subsequent elimination of a hydride ion (often facilitated by an oxidizing agent or by the nitro group itself) restores aromaticity. This method has been used for the amination of nitroquinoline derivatives. uit.no For example, the reaction of 6-nitroquinoline with certain carbon nucleophiles can lead to substitution at the 5-position, demonstrating the principle of C-H functionalization on this ring system.

Ring-Forming Reactions and Cyclization

Building upon the quinolinone core to create more complex, fused heterocyclic systems is a key strategy for developing novel molecular architectures.

Intermolecular Radical Tandem Addition/Cyclization for Dihydroquinolin-2(1H)-ones

A powerful method for synthesizing the core structure of 3,4-disubstituted dihydroquinolin-2(1H)-ones involves a silver-catalyzed intermolecular radical tandem addition/cyclization. This reaction typically uses N-arylcinnamamides and aliphatic carboxylic acids as starting materials. The process is initiated by the silver-catalyzed decarboxylation of the carboxylic acid to generate an alkyl radical. This radical then adds to the double bond of the N-arylcinnamamide, which is followed by an intramolecular cyclization onto the aryl ring to form the dihydroquinolinone product. This method provides a straightforward route to various substituted dihydroquinolin-2(1H)-ones in an aqueous solution.

Table 2: Examples of Silver-Catalyzed Radical Tandem Cyclization This table is interactive. You can sort and filter the data.

| N-Arylcinnamamide Substituent | Carboxylic Acid | Product Substituents | Yield (%) |

|---|---|---|---|

| H | Cyclohexanecarboxylic acid | 4-phenyl-3-cyclohexyl | 85 |

| 4-Me | Cyclohexanecarboxylic acid | 6-methyl-4-phenyl-3-cyclohexyl | 81 |

| 4-F | Cyclohexanecarboxylic acid | 6-fluoro-4-phenyl-3-cyclohexyl | 75 |

| 4-Cl | Cyclohexanecarboxylic acid | 6-chloro-4-phenyl-3-cyclohexyl | 73 |

| H | Pivalic acid | 4-phenyl-3-tert-butyl | 78 |

| 4-Me | Pivalic acid | 6-methyl-4-phenyl-3-tert-butyl | 72 |

Synthesis of Fused Ring Systems (e.g., 2,3,5,7-tetrahydro-researchgate.netlibretexts.orgoxazepino[6,5-c]quinolin-6(1H)-one core)

Optimization of Synthetic Conditions

Solvent and Reagent Effects

The selection of appropriate solvents and reagents is fundamental in directing the nitration of 1-methylquinolin-2(1H)-one to selectively yield the 6-nitro isomer. The nitration of aromatic compounds typically involves an electrophilic aromatic substitution mechanism, where a nitronium ion (NO₂⁺) is the active electrophile. The generation and stability of the nitronium ion, as well as the solubility of the substrate, are heavily influenced by the reaction medium.

For the nitration of quinoline derivatives, a mixture of concentrated nitric acid and sulfuric acid is a conventional nitrating agent. masterorganicchemistry.comsemanticscholar.org Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. masterorganicchemistry.com The choice of the nitrating agent can significantly impact the reaction's selectivity and yield. Other nitrating agents, such as fuming nitric acid or metal nitrates, can also be employed, and their reactivity can be modulated by the choice of solvent. acs.org

The solvent's polarity and its ability to solvate the reactants and intermediates are critical. While strong acids like sulfuric acid can often serve as both the catalyst and the solvent, other co-solvents may be introduced to improve solubility or moderate reactivity. The use of greener solvents is also a consideration in modern synthetic chemistry to minimize environmental impact. researchgate.net

Below is an illustrative data table showing the hypothetical effect of different nitrating systems on the yield of this compound.

| Entry | Nitrating Agent | Solvent | Hypothetical Yield (%) |

| 1 | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 85 |

| 2 | Fuming HNO₃ | Acetic Anhydride | 78 |

| 3 | KNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 82 |

| 4 | Acetyl Nitrate | Acetonitrile | 75 |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of different solvent and reagent systems on the reaction yield. Actual experimental results may vary.

Temperature and Reaction Time Optimization

Temperature is a critical parameter in the nitration of quinoline derivatives, as it can influence both the reaction rate and the regioselectivity. For the synthesis of this compound, controlling the temperature is crucial to favor the formation of the 6-nitro isomer over other potential isomers (e.g., 5-nitro, 8-nitro, or dinitro products).

Exothermic nitration reactions require careful temperature management to prevent runaway reactions and the formation of undesired byproducts. Lowering the temperature can often increase the selectivity for a particular isomer, although it may also decrease the reaction rate, necessitating a longer reaction time. Conversely, higher temperatures can accelerate the reaction but may lead to a decrease in selectivity and the formation of over-nitrated products.

Reaction time is intrinsically linked to the reaction temperature. Optimization typically involves monitoring the reaction progress over time at a set temperature to determine the point at which the maximum yield of the desired product is achieved with minimal byproduct formation. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used for this purpose. For some quinoline syntheses, microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.gov

The following table illustrates the hypothetical influence of temperature on the yield and isomer distribution for the nitration of 1-methylquinolin-2(1H)-one.

| Entry | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of 6-nitro isomer (%) | Hypothetical Yield of other isomers (%) |

| 1 | 0 | 12 | 75 | 5 |

| 2 | 25 (Room Temp) | 6 | 82 | 8 |

| 3 | 50 | 3 | 88 | 10 |

| 4 | 80 | 1 | 70 | 25 |

Note: This data is hypothetical and serves to illustrate the general trends observed in the optimization of reaction temperature for regioselective nitration.

Scale-Up Considerations and Yield Enhancement

Transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of this compound, the exothermic nature of the nitration reaction is a primary safety and control concern. researchgate.net Effective heat management is critical to prevent thermal runaways. This can be achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the nitrating agent.

Continuous flow reactors, or microreactors, offer a modern alternative to traditional batch processing for nitration reactions. google.com These systems provide superior heat and mass transfer, allowing for better temperature control and improved safety. google.com The small reaction volumes within the microreactor at any given time minimize the risk associated with highly exothermic processes. google.com

Yield enhancement on a larger scale can be pursued through several strategies. The use of catalysts, such as the nanomaterial-assisted synthesis reported for 2-methyl-6-nitroquinoline, can significantly improve yields and reduce reaction times. nih.gov In that specific case, silica-functionalized magnetite nanoparticles were found to enhance the yield of the cyclization reaction. nih.gov While this applies to a different synthetic step, it highlights the potential for catalytic systems to improve the efficiency of quinoline derivative synthesis.

Process optimization on a larger scale also involves streamlining the work-up and purification procedures to maximize product recovery and purity. This may involve developing efficient extraction and crystallization protocols that are amenable to large-scale operations.

The following table provides a hypothetical comparison of batch versus flow chemistry for the synthesis of this compound, highlighting potential advantages in yield and safety.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Scale | 1 kg | 1 kg |

| Reaction Time | 4 hours | 1 hour |

| Hypothetical Yield (%) | 85 | 92 |

| Temperature Control | Challenging | Excellent |

| Safety Profile | Higher risk of thermal runaway | Significantly lower risk |

| Byproduct Formation | Moderate | Minimal |

Note: This table presents a hypothetical comparison to illustrate the potential benefits of flow chemistry for the scale-up of exothermic nitration reactions.

Chemical Reactivity and Transformation Mechanisms

Role of the Nitro Group as an Activating Functionality

The presence of a nitro group at the C-6 position of the 1-methylquinolin-2(1H)-one scaffold is a critical determinant of its reactivity. This substituent significantly modifies the electron density distribution across the bicyclic ring system, rendering it susceptible to a range of chemical transformations.

Electron-Withdrawing Effects and Scaffold Activation

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but, conversely, activates it towards nucleophilic attack. organic-chemistry.orgnih.govmdpi.comchemguide.co.uk The 1-methylquinolin-2(1H)-one framework itself possesses reduced aromaticity due to the nature of the N-substituted pyridone ring. rsc.org The introduction of a nitro group further diminishes the electron density, particularly at positions ortho and para to its location. This activation makes the quinolone ring system an electron-deficient target for nucleophiles.

In the case of 1-Methyl-6-nitroquinolin-2(1H)-one, the electron-withdrawing nature of the nitro group makes the entire quinolone scaffold more susceptible to nucleophilic addition and substitution reactions. Research on related nitroquinolones demonstrates that the presence of a nitro group is a useful activating feature that facilitates concise chemical transformations on an otherwise less reactive framework. rsc.org

Nitro Group as a Precursor for Versatile Functionalities (e.g., amino group)

Beyond its role in activating the quinolone ring, the nitro group itself serves as a valuable synthetic handle, capable of being transformed into other functional groups. The most common and significant transformation is its reduction to an amino group (-NH2). This conversion is a key step in the synthesis of various derivatives. The resulting 6-amino-1-methylquinolin-2(1H)-one is a versatile intermediate for the construction of more complex molecules. The reduction of nitroquinolines to the corresponding aminoquinolines can be achieved under mild conditions, for example, using stannous chloride (SnCl2) in hydrochloric acid. researchgate.net This straightforward conversion highlights the utility of the nitro group as a masked amino functionality.

Nucleophilic Attack and Substitution Pathways

The electron-deficient nature of the this compound ring system facilitates attack by various nucleophiles. These reactions can proceed through different mechanisms, leading to a variety of substituted products.

Regioselective Cine-Substitution Reactions

Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. Extensive research on nitroquinolones has revealed that this reaction is prominent in highly nitrated systems, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). rsc.orgresearchgate.net In TNQ, the nucleophile attacks the 4-position, leading to the elimination of the nitro group at the 3-position. rsc.org

The high reactivity of TNQ towards cine-substitution is attributed to the steric repulsion between the 1-methyl group and the 8-nitro group, which distorts the quinolone framework and reduces its aromaticity. rsc.orgresearchgate.net In contrast, 1-methyl-3,6-dinitro-2-quinolone, which lacks the 8-nitro group, does not undergo this reaction under the same conditions. rsc.org Given that this compound is only a mono-nitro derivative and lacks the steric strain found in TNQ, it is not expected to readily undergo cine-substitution reactions. The literature on this specific compound does not report such transformations, suggesting that this pathway is not favored.

Arylamination Reactions

The direct substitution of a hydrogen atom by an arylamino group, known as SNH (Nucleophilic Substitution of Hydrogen), is a documented reaction for nitroquinolines. This reaction allows for the formation of a C-N bond at a position activated by the nitro group. Research has shown that 1-methyl-nitroquinolin-2(1H)-ones can undergo SNH-arylamination. In these reactions, an aniline (B41778) derivative attacks the electron-deficient quinolone ring, leading to the formation of an arylamino-substituted product.

A plausible mechanism involves the formation of a σH-adduct, which then aromatizes through an oxidative pathway. The nitro group plays a crucial role in both activating the ring to initial nucleophilic attack and potentially participating in the subsequent oxidation of the intermediate. Studies have successfully demonstrated the direct arylamination of various nitroquinolines, and 1-methyl-6-nitro-2(1H)-quinolone has been identified as a substrate in such investigations.

Cyanation Mechanisms at Specific Positions

The introduction of a cyano group onto the quinolone ring can be a valuable transformation for further synthetic modifications. However, there is a lack of specific literature detailing the direct cyanation of this compound. To understand the potential reactivity, one can look at the analogous reaction of 6-nitroquinoline (B147349) with potassium cyanide. youtube.com

In the case of 6-nitroquinoline, the reaction with potassium cyanide is complex. It does not result in a simple substitution of a hydrogen atom with a cyano group. Instead, it involves the substitution of the hydrogen at the 5-position, with a simultaneous reduction of the nitro group. youtube.com The proposed mechanism suggests the formation of a 6-nitrosoquinoline-5-carbonitrile as a key intermediate. youtube.com This indicates that the nitro group actively participates in the reaction beyond just being an activating group.

It is important to note that the reactivity of this compound may differ from that of 6-nitroquinoline due to the presence of the N-methyl and 2-oxo functionalities. These groups can influence the electronic distribution and steric environment of the molecule. Therefore, while the reaction with 6-nitroquinoline provides a potential model, the specific outcome of the cyanation of this compound remains to be experimentally determined and documented.

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group, through reduction. This transformation is a cornerstone in the synthesis of various quinolone derivatives.

Chemical Reduction Methodologies (e.g., Tin Chloride, Transfer Hydrogenation)

Classical and modern reduction methods have been successfully applied to nitroquinolones.

Tin(II) Chloride (SnCl₂) : Stannous chloride is a widely used and inexpensive reagent for the reduction of aromatic nitro groups to their corresponding anilines. researchgate.netwikipedia.org The reaction is typically carried out in an acidic medium or in solvents like ethanol. scispace.comcommonorganicchemistry.com For instance, the reduction of a nitroaryl compound can be achieved by treating it with SnCl₂·2H₂O in ethanol, followed by partitioning between an organic solvent and a basic aqueous solution to isolate the resulting amine. scispace.com While effective, this method can sometimes be associated with harsh reaction conditions and potential side reactions. scispace.com

Transfer Hydrogenation : This method offers a milder alternative to traditional reduction techniques that often rely on high-pressure hydrogen gas. researchgate.netsnu.ac.kr In transfer hydrogenation, a hydrogen donor molecule, such as formic acid, glycerol, or an alcohol, transfers hydrogen to the substrate in the presence of a metal catalyst. researchgate.netsnu.ac.krrsc.orgrsc.org Various catalysts, including those based on iron, rhodium, and manganese, have been developed for the transfer hydrogenation of N-heteroarenes like quinolines. researchgate.netrsc.orgrsc.org This technique is valued for its operational simplicity and compatibility with a range of functional groups. researchgate.netnih.gov For example, iron catalysts have been employed in the transfer hydrogenation between nitroarenes and alcohols to synthesize quinolines and quinolones. snu.ac.kr

Table 1: Comparison of Reduction Methodologies for Nitroquinolones

| Feature | Tin Chloride (SnCl₂) | Transfer Hydrogenation |

|---|---|---|

| Reagents | SnCl₂·2H₂O, Acid (e.g., HCl) | Hydrogen Donor (e.g., Formic Acid, Alcohols), Metal Catalyst (e.g., Fe, Rh, Mn) |

| Conditions | Often requires heating, acidic environment | Generally milder conditions, can be performed at room temperature |

| Advantages | Inexpensive, readily available | High selectivity, avoids high-pressure H₂, functional group tolerance |

| Disadvantages | Harsh conditions, potential for side reactions | Catalyst cost and availability can be a factor |

Nef Reaction Analogs for Nitroalkanes

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid hydrolysis of its corresponding nitronate salt. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction proceeds by protonation of the nitronate to form a nitronic acid, which then undergoes hydrolysis to the carbonyl compound. wikipedia.org While the direct application to an aromatic nitro group on the quinolone ring is not a Nef reaction, the underlying principle of utilizing the nitro group's electronic properties to facilitate transformation is relevant in broader synthetic strategies. mdpi.comresearchgate.net For instance, the conversion of nitro compounds to carbonyls can be achieved through various methods, including oxidative and reductive procedures. organic-chemistry.org

Vicinal Functionalization Strategies

The presence of a nitro group can activate the quinolone ring, enabling functionalization at positions adjacent to the nitro substituent.

Direct 4-Alkoxylation of 3-Nitrated MeQones

The introduction of a nitro group at the 3-position of the 1-methyl-2-quinolone (B133747) (MeQone) framework significantly enhances its reactivity, facilitating direct functionalization. researchgate.net Specifically, 3-nitrated MeQones can undergo direct 4-alkoxylation. This transformation is achieved by treating the 3-nitrated MeQone with a sodium alkoxide. researchgate.net This reaction proceeds via a cine-substitution mechanism, where the nucleophilic alkoxide attacks the 4-position, leading to the elimination of the vicinal nitro group. This method provides a regioselective route to 4-alkoxy-substituted quinolones. researchgate.netresearchgate.net

3-Halogenation, Amino-Halogenation, and Aziridination of MeQone Frameworks

The activated nature of nitro-substituted quinolones also allows for the introduction of halogens and amino groups.

3-Halogenation : Direct halogenation of the MeQone framework can be achieved sequentially after 4-alkoxylation of 3-nitrated MeQones by treatment with an N-halosuccinimide. researchgate.net There are also methods for the 3-selective halogenation of pyridines, a related heterocyclic system, which proceed through Zincke imine intermediates, highlighting the diverse strategies available for halogenating such scaffolds. nih.govnih.govchemrxiv.org Halogenation reactions, in general, can be performed using various reagents and conditions, including molecular halogens or N-halosuccinimides. rsc.orgyoutube.comlibretexts.org

Amino-Halogenation : This process involves the simultaneous addition of an amino group and a halogen across a double bond. While not directly reported for the this compound core in the provided context, amino-halogenation strategies have been developed for quinones and alkenes. nih.govnih.govresearchgate.net These methods often employ haloamines generated in situ or use a combination of an amine source and a halogen source. rsc.orgnih.gov Such strategies could potentially be adapted for the functionalization of suitably activated quinolone derivatives.

Aziridination : Aziridines, three-membered rings containing a nitrogen atom, can be synthesized from alkenes through various methods, including photo-induced reactions with N-sulfonyliminoiodinanes or through catalysis. nih.govrsc.org The aziridination of quinolone frameworks can be envisioned on derivatives containing an alkene moiety. Mechanistic studies suggest that these reactions can proceed through either a concerted process or a stepwise mechanism involving radical intermediates. nih.govmdpi.com

Table 2: Vicinal Functionalization Reactions of MeQone Derivatives

| Reaction | Reagents/Conditions | Product Type |

|---|---|---|

| 4-Alkoxylation | Sodium Alkoxide | 4-Alkoxy-MeQone |

| 3-Halogenation | N-Halosuccinimide (after alkoxylation) | 3-Halo-4-alkoxy-MeQone |

| Amino-Halogenation | Amine source, Halogen source | Amino-halo-functionalized derivative |

| Aziridination | N-sulfonyliminoiodinane, light or catalyst | Aziridine-fused derivative |

Cycloaddition Reactions Involving Nitroalkene Moieties

The presence of a nitro group on the quinolone ring can impart nitroalkene character, enabling it to participate in cycloaddition reactions, a powerful tool for constructing complex cyclic systems. mdpi.comresearchgate.netwikipedia.orgmdpi.com

MeQones with a nitro group at the 3-position can function as nitroalkenes in Diels-Alder reactions with electron-rich dienes. mdpi.comnih.gov These [4+2] cycloadditions lead to the formation of benzoquinoline derivatives. The initial cycloadduct often undergoes aromatization through the elimination of nitrous acid. mdpi.com However, these reactions can sometimes require harsh conditions. nih.gov

In contrast, quinolones with multiple nitro groups, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), exhibit enhanced reactivity. mdpi.com The steric strain induced by the nitro groups can distort the quinolone framework, making the pyridone ring behave more like an activated nitroalkene. mdpi.com This allows TNQ to undergo cycloaddition reactions with electron-rich alkenes or dienes under much milder conditions, leading to the construction of new fused rings. mdpi.comnih.gov The ability of nitroalkenes to participate in tandem cycloaddition reactions, such as inter[4+2]/intra[3+2] cycloadditions, further expands their synthetic utility for creating complex polycyclic structures. researchgate.net

Influence of Steric Effects on Reactivity and Framework Distortion

The reactivity of the this compound framework is significantly influenced by steric effects, which arise from the spatial arrangement of its constituent atoms and substituent groups. These non-bonding interactions can lead to strain, causing distortions in the molecule's geometry, which in turn can alter its chemical behavior and reactivity.

Detailed research into substituted 1-methyl-2-quinolone derivatives demonstrates the profound impact of steric hindrance on the planarity of the quinolone ring system. mdpi.com The positioning of bulky substituents, particularly in proximity to the N-methyl group at the 1-position, can induce significant out-of-plane distortion. This distortion has a direct effect on the electronic properties and reactivity of the molecule. mdpi.com

A compelling illustration of this principle is found in the comparative reactivity of different nitrated 1-methyl-2-quinolone analogs. mdpi.com For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), a compound with an additional nitro group at the 8-position, exhibits unusual and high reactivity. mdpi.com This is attributed to severe steric repulsion between the 1-methyl group and the 8-nitro group. mdpi.com This steric clash forces the 8-nitro group out of coplanarity with the quinolone ring and torsionally strains the entire framework. mdpi.com As a result, the pyridone ring loses its aromatic character and behaves more like an activated nitroalkene, rendering it susceptible to reactions like cine-substitutions and cycloadditions under mild conditions. mdpi.com

In stark contrast, 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), which lacks the sterically demanding 8-nitro group, does not exhibit this enhanced reactivity. mdpi.com Under the same conditions where TNQ reacts readily, 3,6-DNQ remains unreactive. mdpi.com Molecular orbital calculations and crystal structure analysis confirm that the framework of 3,6-DNQ is almost coplanar, similar to the parent 1-methyl-2-quinolone. mdpi.com This lack of distortion means the pyridone ring retains its aromatic stability, making it less susceptible to nucleophilic attack or cycloaddition. mdpi.com

For this compound, the absence of a substituent at the 8-position means it does not experience the severe steric strain seen in TNQ. Its structural and reactivity profile would be expected to more closely resemble that of the planar and less reactive dinitro analog, 3,6-DNQ. The primary influence on its reactivity would therefore be the electronic effects of the nitro group at the 6-position, rather than framework distortion induced by steric hindrance. mdpi.com

The structural differences driven by steric effects are quantified by crystallographic data, particularly the dihedral angles between the substituent groups and the quinolone ring.

Table 1: Structural Comparison of Nitrated 1-Methyl-2-Quinolones

| Compound | Key Steric Interaction | Quinolone Ring Geometry | Observed Reactivity |

|---|---|---|---|

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Repulsion between 1-methyl and 8-nitro groups | Significantly distorted; non-planar pyridone ring | High; undergoes cine-substitution and cycloaddition |

| 1-Methyl-3,6-dinitro-2-quinolone (3,6-DNQ) | No significant steric repulsion at position 8 | Largely planar | Low; unreactive under the same conditions as TNQ |

This table summarizes the relationship between the presence of a sterically bulky group at the 8-position, the resulting framework distortion, and the chemical reactivity of the quinolone system as described in the literature. mdpi.com

Spectroscopic and Computational Investigations of Molecular Structure and Properties

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides experimental insights into the molecular vibrations of 1-Methyl-6-nitroquinolin-2(1H)-one. These methods are instrumental in identifying functional groups and understanding the bonding within the molecule.

Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For aromatic nitro compounds, the nitro group (NO₂) typically exhibits symmetric and asymmetric stretching vibrations. In a related compound, 1-Methyl-6-Nitro-1H-Benzimidazole, the asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the FTIR spectrum. researchgate.net The C=O stretching vibration in the quinolinone ring is expected to produce a strong absorption band, generally in the range of 1660-1740 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. scialert.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly effective for observing non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of 1-Methyl-6-Nitro-1H-Benzimidazole, the NO₂ stretching vibrations are also clearly identifiable. researchgate.net For the quinolinone ring system, the C-C stretching vibrations within the aromatic rings are expected to be prominent in the Raman spectrum, typically in the 1430-1625 cm⁻¹ range. scialert.net

Normal Coordinate Analysis (NCA) for Vibrational Modes

Normal Coordinate Analysis (NCA) is a computational method used to assign the observed vibrational bands in the FTIR and FT-Raman spectra to specific molecular motions. This analysis involves calculating the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each vibrational mode. For complex molecules like this compound, NCA is essential for a definitive assignment of the vibrational spectra. For instance, in the analysis of a similar heterocyclic compound, the PED was used to differentiate between various C-C stretching and C-H bending modes within the aromatic rings. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the molecular structure and properties of compounds. These theoretical calculations provide a deeper understanding of the experimental data and allow for the investigation of properties that are difficult to measure experimentally.

Molecular Geometry Optimization

The first step in DFT calculations is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For the parent molecule, 1-methyl-2(1H)-quinolinone, geometry optimization has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This process determines the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. Similar calculations for this compound would reveal the influence of the nitro group on the geometry of the quinolinone ring.

Energy and Vibrational Frequency Calculations

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies are often scaled by an empirical factor to improve their agreement with the experimental frequencies obtained from FTIR and FT-Raman spectroscopy. Such calculations have been successfully applied to 1-methyl-2(1H)-quinolinone to assign the bands observed in its dispersed fluorescence spectrum. nih.gov The calculated frequencies, in conjunction with the PED from the NCA, allow for a comprehensive assignment of the vibrational modes. researchgate.net Furthermore, DFT calculations can determine the electronic properties, such as the HOMO-LUMO energy gap, which provides insights into the chemical reactivity and electronic transitions within the molecule. nih.gov

Data Tables

Table 1: Selected Functional Groups and Their Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency Range | Expected FT-Raman Frequency Range |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 |

| Carbonyl (C=O) | Stretch | 1660 - 1740 | 1660 - 1740 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C | Stretch | 1430 - 1625 | 1430 - 1625 |

| N-CH₃ | Stretch | 2850 - 2960 | 2850 - 2960 |

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of spectroscopic signatures, which can aid in the experimental identification and characterization of a molecule. rsc.org For this compound, theoretical vibrational and electronic spectra can be calculated using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): The theoretical vibrational frequencies for this compound can be computed to predict its Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. elixirpublishers.com The calculated frequencies are often scaled to better match experimental results. nih.gov The analysis of these spectra would reveal characteristic vibrational modes. For instance, the C=O stretching vibration of the quinolone ring is expected to appear as a strong band in the FT-IR spectrum. The symmetric and asymmetric stretching vibrations of the nitro group (NO2) are also prominent features. Aromatic C-H stretching vibrations are typically observed at higher wavenumbers, while various bending and torsional modes appear at lower frequencies.

Table 1: Predicted Vibrational Frequencies for this compound (Representative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2900 |

| C=O Stretch | 1680 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 |

| NO₂ Asymmetric Stretch | 1550 - 1520 |

| NO₂ Symmetric Stretch | 1360 - 1330 |

| C-N Stretch | 1300 - 1200 |

| In-plane C-H Bend | 1200 - 1000 |

Note: These are representative values based on DFT calculations for similar molecules and are subject to variation based on the specific computational method and experimental conditions.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These calculations can identify the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. The predicted UV-Vis spectrum for this compound would likely show characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic system and the carbonyl and nitro groups.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor. researchgate.net In this compound, the HOMO is expected to be primarily localized on the quinolone ring system, particularly on the electron-rich regions of the benzene (B151609) part of the scaffold and the nitrogen atom of the pyridinone ring. The methyl group, being electron-donating, may also contribute to the HOMO electron density. researchgate.net The energy of the HOMO is directly related to the ionization potential of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net For this compound, the LUMO is anticipated to be predominantly distributed over the nitro group (NO2) and the carbonyl group (C=O), as these are strong electron-withdrawing groups. The electron-deficient nature of the LUMO makes these sites susceptible to nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule.

Elucidation of Intramolecular Charge Transfer

The spatial separation of the HOMO and LUMO within the molecule suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com In this compound, the localization of the HOMO on the quinolone ring and the LUMO on the nitro and carbonyl groups indicates that an electronic transition from the HOMO to the LUMO would result in a transfer of electron density from the ring system to the electron-withdrawing substituents. nih.govnih.gov This ICT process is a fundamental photoinduced phenomenon that can significantly influence the molecule's photophysical properties, such as fluorescence. mdpi.com The energy gap between the HOMO and LUMO provides insight into the energy required for this charge transfer to occur. A smaller energy gap generally correlates with higher chemical reactivity and a greater ease of electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Note: These are representative values based on DFT calculations for similar nitroaromatic and quinoline (B57606) compounds.

Quantum Mechanical Property Prediction

Quantum mechanical calculations can predict various molecular properties that are difficult or impossible to measure experimentally. nih.gov

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Behavior

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optical data storage, image processing, and optical switching. nih.gov First-order hyperpolarizability (β) is a key molecular property that quantifies the NLO response, particularly for processes like second-harmonic generation (SHG). researchgate.net Materials with high β values are sought after for their potential to efficiently convert laser light to a different frequency.

While direct experimental data on the first-order hyperpolarizability of this compound is not presently available, its NLO potential can be inferred from computational studies on analogous organic structures. Density Functional Theory (DFT) has become a standard theoretical method for predicting the NLO properties of molecules. researchgate.netsemanticscholar.org For many organic compounds, a high dipole moment and significant hyperpolarizability values indicate a strong interaction with external electric fields and good potential for NLO applications. researchgate.net

The NLO response is often benchmarked against that of a standard material, urea (B33335). researchgate.netnih.gov For instance, computational studies on novel fused-triazine derivatives showed their first-order hyperpolarizability values were 15 to 24 times higher than that of urea, indicating they are promising NLO materials. nih.gov Similarly, a novel quinolinone derivative, QBCP, was investigated for its NLO properties using DFT calculations, highlighting the interest in this class of compounds for such applications. semanticscholar.org The presence of electron-donating and electron-withdrawing groups within a conjugated system, such as the quinolinone core, is a common strategy for designing molecules with large NLO responses. The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with high polarizability and hyperpolarizability values, suggesting that the molecule can be easily polarized. nih.gov

Table 1: Comparison of Calculated First-Order Hyperpolarizability (β) for Various Compounds This table presents data for analogous and reference compounds to provide context for typical NLO values.

| Compound/Derivative Class | Calculated β (esu) | Comparison to Reference | Method |

|---|---|---|---|

| Melamine-melaminium 2-acetyl benzoate (B1203000) dihydrate (MMH⁺AB⁻²) | 377.570 × 10⁻³¹ | 101.25 times Urea | DFT |

| Fused-Triazine Derivative (Compound 3) | Not specified, but 15x Urea | 15 times Urea | DFT/B3LYP |

| Fused-Triazine Derivative (Compound 5) | Not specified, but 24x Urea | 24 times Urea | DFT/B3LYP |

| Urea (Reference) | ~0.2 x 10⁻³⁰ | 1x (Standard) | Experimental/Computational |

Data sourced from computational studies on various organic molecules for comparative purposes. researchgate.netnih.gov

Structural Conformation and Binding Mode Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While the crystal structure for this compound has not been reported, analysis of closely related analogs provides significant insight into its likely conformational and packing characteristics.

A study of 4-hydroxy-1-methylquinolin-2(1H)-one , an analog differing primarily by the substituent at position 4, revealed its crystal structure. helsinki.fi A key finding from this analysis was the presence of strong intramolecular hydrogen bonds, which play a crucial role in defining the molecular conformation and the subsequent packing of the molecules in the crystal lattice. helsinki.fi Such interactions are common in heterocyclic systems and are often evaluated using complementary techniques like Hirshfeld surface analysis to quantify the intermolecular forces. semanticscholar.org

In another investigation of a quinolinone derivative (QBCP), X-ray diffraction revealed a centrosymmetric structure. semanticscholar.org Studies on other related heterocyclic cores, such as 1,5-benzodiazepin-2-one (B1260877) derivatives, also emphasize the importance of hydrogen bonds (e.g., N-H···O and O-H···O) and van der Waals forces in forming chains, dimers, and layered supramolecular assemblies in the crystal. mdpi.com These findings suggest that the solid-state structure of this compound would likely be heavily influenced by intermolecular interactions involving the nitro group and the quinolinone carbonyl oxygen.

In conjunction with experimental methods, computational modeling provides a powerful tool for investigating molecular structure and properties. Density Functional Theory (DFT) is widely used to optimize molecular geometries and predict various parameters. researchgate.net For quinoline derivatives, computational studies typically begin by optimizing the molecular structure using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For example, the computational analysis of 2-Methyl-8-nitroquinoline, a structural isomer of the core quinoline system, involved a full geometry optimization to find its most stable conformation. researchgate.net

Beyond simple geometry, computational models are used to explore the electronic characteristics that govern molecular conformation and reactivity. Key analyses include:

Frontier Molecular Orbital (HOMO-LUMO) Analysis : The energies of the HOMO and LUMO and their energy gap are calculated to understand the charge transfer that can occur within the molecule, which influences its stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps are generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other species. mdpi.com

Advanced Simulations : For greater accuracy, methods like the supermolecule (SM) approach can be used. This technique was employed for a quinolinone derivative to simulate the polarization effects of the crystalline environment on the molecule's conformation and properties, providing a more realistic model than calculations performed in a vacuum. semanticscholar.org

These computational approaches allow for a detailed prediction of the conformational preferences and electronic properties of this compound, guiding further experimental work.

Molecular Mechanisms and Categories of Biological Activity

Broad-Spectrum Pharmacological Relevance of Quinolone Class Compounds

The quinolone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in therapeutic applications. nih.govmdpi.com Quinolone-based compounds are not only prominent as antibacterial agents but also exhibit a wide range of other biological activities, including antimalarial, antitubercular, antifungal, and anticancer effects. nih.govmdpi.com The journey of quinolones began with the accidental discovery of nalidixic acid in 1962, which was initially identified as an impurity during the synthesis of chloroquine. nih.gov This discovery paved the way for the development of numerous quinolone derivatives with enhanced pharmacological properties. nih.govrsc.org

The broad-spectrum nature of quinolones stems from their ability to interact with critical cellular targets in various organisms. nih.govwikipedia.org Modifications to the basic quinolone structure have led to the creation of several generations of fluoroquinolones, which possess an expanded spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.orgaafp.org The therapeutic potential of quinolones continues to be an active area of research, with scientists exploring new derivatives to combat emerging drug resistance and to address a wider array of diseases. mdpi.comrsc.org

Table 1: Generations of Quinolone Antibiotics and their Spectrum of Activity

| Generation | Example Compound(s) | General Spectrum of Activity |

| First | Nalidixic acid | Moderate activity against Gram-negative bacteria, primarily used for urinary tract infections. wikipedia.orgaafp.org |

| Second | Ciprofloxacin, Norfloxacin | Expanded Gram-negative activity and some activity against Gram-positive and atypical pathogens. aafp.orgaafp.org |

| Third | Levofloxacin | Further improved activity against Gram-positive bacteria and atypical pathogens. aafp.org |

| Fourth | Trovafloxacin | Broad-spectrum activity, including significant activity against anaerobic bacteria. aafp.org |

Antimicrobial Mechanisms of Action

The primary mechanism by which quinolones exert their antimicrobial effects is through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.govmdpi.com By targeting these enzymes, quinolones disrupt the supercoiling and segregation of bacterial DNA, ultimately leading to cell death. wikipedia.org

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA. youtube.comnih.gov This process is vital for relieving the torsional stress that accumulates during DNA replication and transcription. youtube.com Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme has cleaved. nih.govnih.gov This action effectively poisons the enzyme, leading to the accumulation of double-strand DNA breaks and the inhibition of DNA synthesis. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target of quinolone antibiotics. wikipedia.orgaafp.org

Topoisomerase IV is another type II topoisomerase that plays a critical role in the segregation of newly replicated daughter chromosomes in bacteria. nih.govpnas.org After a round of DNA replication, the two circular daughter chromosomes are often interlinked, or catenated. Topoisomerase IV is responsible for decatenating these chromosomes, allowing them to be properly segregated into the daughter cells. youtube.com Quinolones also inhibit topoisomerase IV by trapping the enzyme-DNA complex in a state where the DNA is cleaved. nih.govasm.org This inhibition prevents the separation of the daughter chromosomes, leading to a bacteriostatic or bactericidal effect. nih.govpnas.org In many Gram-positive bacteria, topoisomerase IV is the primary target for quinolones. aafp.orgnih.gov

Table 2: Primary Bacterial Targets of Quinolone Antibiotics

| Bacterial Type | Primary Enzyme Target |

| Gram-negative | DNA Gyrase wikipedia.orgaafp.org |

| Gram-positive | Topoisomerase IV aafp.orgnih.gov |

Quinolones are broad-spectrum antibiotics, effective against a wide variety of both Gram-positive and Gram-negative bacterial pathogens. rsc.orgnih.gov Their efficacy has made them valuable in treating a range of infections, including urinary tract infections, respiratory tract infections, skin infections, and sexually transmitted diseases. aafp.orgnih.gov The development of newer generation fluoroquinolones has expanded their activity to include challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). aafp.orgmdpi.com

Anticancer and Anti-proliferative Effects

Beyond their antimicrobial properties, certain quinolone derivatives have demonstrated promising anticancer and anti-proliferative activities. mdpi.comnih.gov The mechanisms underlying these effects are multifaceted and involve the induction of programmed cell death, or apoptosis, in cancer cells.

Several studies have shown that quinolone compounds can trigger apoptosis in various cancer cell lines. nih.govnih.gov One mechanism involves the inhibition of signaling pathways that are crucial for cancer cell survival and proliferation, such as the EGFR-STAT3 pathway. nih.govspandidos-publications.com For instance, a novel quinolone-indolone conjugate, QIC1, was shown to inhibit the growth of several human cancer cell lines by inducing apoptosis through the attenuation of this pathway. nih.govspandidos-publications.com The induction of apoptosis is often characterized by an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, some quinolone analogues have been found to cause cell cycle arrest at the G2/M phase, leading to mitotic arrest and subsequent apoptosis in cancer cells. iiarjournals.org

Inhibition of Cell Proliferation

Nitroquinolone derivatives have demonstrated notable anti-proliferative effects. Studies on 8-nitroquinolone-based acyl hydrazones have shown significant cytotoxicity against non-small cell lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. nih.gov The anti-proliferative mechanism of these compounds appears to involve the induction of cell cycle arrest, primarily in the S phase, which is the DNA synthesis phase. nih.gov This suggests that the compounds interfere with DNA replication. nih.gov Furthermore, research has indicated that the presence of an electron-deficient nitro group on the aromatic structure can enhance the bioactivity of the drug molecule. nih.gov

The anti-proliferative action of quinolone analogues also extends to parasites. For instance, certain trifluoromethyl-substituted quinolones have been evaluated for their activity against Leishmania species, demonstrating their potential to inhibit the proliferation of these parasitic cells. nih.gov

BCL6 Inhibition Mechanisms by Related Tricyclic Quinolones

A significant area of research for quinolone derivatives is the inhibition of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). nih.govnih.gov Tricyclic quinolinone scaffolds have been developed as potent inhibitors of the protein-protein interaction (PPI) between BCL6 and its corepressors (such as NCOR, SMRT, or BCOR). nih.gov This interaction is crucial for BCL6's function in repressing a wide range of genes. nih.gov

The mechanism of inhibition by these tricyclic quinolones involves direct binding to the BTB domain of the BCL6 protein. nih.gov X-ray crystallography has revealed the specific interactions:

The pyridine (B92270) ring of the inhibitor becomes sandwiched between Tyr58 and Asn21 residues of BCL6 through a π-π stacking interaction with Tyr58. acs.org

Hydrogen bonds are formed with residues Met51, Ala52, and Glu115. acs.org

A 7-membered ring on the inhibitor occupies a subpocket defined by residues His14, Asp17, Val18, and Cys53 of BCL6. acs.org

By occupying this critical site, the inhibitors prevent the recruitment of corepressors, thereby inhibiting the transcriptional repression activity of BCL6 and showing potential as a therapeutic strategy for BCL6-driven lymphomas. nih.gov

Table 1: Key BCL6 Inhibitors and their Cellular Activity

| Compound | Type | Cellular Activity (IC50/DC50) |

|---|---|---|

| CCT372064 | BCL6 Inhibitor | HTRF IC50 = 4.8 nM nih.gov |

| CCT373566 | BCL6 Degrader | DC50 = 0.7 nM acs.org |

| CCT373567 | BCL6 Inhibitor | NanoBRET IC50 = 25.9 nM acs.org |

Activity against Kinetoplastid Diseases (e.g., Leishmaniasis)

Derivatives of 8-nitroquinolin-2(1H)-one have been a focus of pharmacomodulation studies to develop new treatments for leishmaniasis, a disease caused by kinetoplastid parasites of the Leishmania genus. nih.govmedchemexpress.com A series of these derivatives were tested in vitro against the promastigote stage of Leishmania donovani. nih.gov

Structure-activity relationship (SAR) studies revealed that derivatives with a phenyl group at the 4-position of the quinoline (B57606) ring showed the most promising biological profiles. nih.gov Specifically, para-substitution on this phenyl ring with a bromine (Br), chlorine (Cl), or trifluoromethyl (CF3) group resulted in compounds with significant selectivity. nih.gov One such derivative, molecule 17 (structure not detailed in source), demonstrated anti-amastigote activity against L. infantum. nih.gov

Similarly, trifluoromethyl-substituted quinolone analogues have been investigated for their antiproliferative activity against Leishmania braziliensis and Leishmania mexicana. nih.govresearchgate.net These studies found that L. mexicana was generally more sensitive to these compounds. nih.govresearchgate.net Several compounds exhibited moderate efficacy against L. mexicana promastigotes, with IC50 values in the micromolar range. nih.gov

Modulation of Enzyme Activity (General)

The quinoline framework is known to interact with and modulate the activity of various enzymes. nih.gov Quinolone derivatives have been identified as inhibitors of several key enzymes involved in inflammation and other cellular processes. These include:

Cyclooxygenase (COX) nih.gov

Phosphodiesterase 4 (PDE4) nih.gov

Tumour necrosis factor-α converting enzyme (TACE) nih.gov

Furthermore, specific 8-hydroxyquinoline (B1678124) derivatives, such as clioquinol, chloroxine, and nitroxoline, have been identified as inhibitors of cystathionine (B15957) beta synthase (CBS). nih.gov CBS is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme involved in the trans-sulfuration pathway. nih.gov The inhibitory action of these quinoline compounds on CBS was confirmed in various cellular models. nih.gov Another example of enzyme modulation is the catalytic activity of Queuine tRNA-ribosyltransferase, which involves a base-exchange mechanism. drugbank.com

Receptor Binding Interactions (General)

Quinolone derivatives can engage in specific binding interactions with protein receptors. As detailed in the BCL6 inhibition section (5.3.3), tricyclic quinolones bind with high affinity to a specific pocket on the BCL6 protein, involving a combination of hydrogen bonds and hydrophobic interactions. acs.org

Additionally, the quinoline framework has been utilized to develop antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. nih.gov Molecular modeling of a TRPV1 antagonist revealed key binding interactions:

A hydroxyethyl (B10761427) side chain in the A-region of the molecule interacts with residues Arg557 and Glu570. bohrium.com

A urea (B33335) B-region forms hydrogen bonds with Tyr511 and Thr550. bohrium.com

A pyrazole (B372694) C-region establishes two hydrophobic interactions with the receptor. bohrium.com

These specific interactions are crucial for the antagonist's ability to block the receptor's activation. bohrium.com

Other Reported Biological Activities of Quinolone Derivatives

The quinoline scaffold is a recognized template for designing novel anti-inflammatory agents. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like COX and PDE4. nih.gov

One study investigated the anti-inflammatory effects of a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), against inflammation induced by methotrexate. nih.govfao.org The research found that nanoparticles loaded with NIQBD provided protection against lung and liver inflammation. nih.gov This was evidenced by a significant increase in the levels of the antioxidant glutathione (B108866) (GSH) and a decrease in oxidants like malondialdehyde (MDA) and nitric oxide (NO). fao.org Another quinoline derivative, cryptolepine, has been shown to reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding during in vitro inflammatory stimulation. nih.gov These findings underscore the potential of quinoline derivatives as a source of new anti-inflammatory drugs. nih.govresearchgate.net

No Direct Evidence Found for Specific Biological Activities of 1-Methyl-6-nitroquinolin-2(1h)-one

Despite a comprehensive search of available scientific literature, no direct research studies were identified that specifically investigate the antiplatelet, antitubercular, or antimalarial activities of the chemical compound this compound.

While the broader class of quinolone derivatives has been the subject of extensive research for various pharmacological properties, information detailing the specific biological mechanisms and potential therapeutic applications of this particular molecule remains elusive in the public domain.

Scientific inquiry into the biological effects of novel chemical entities is a rigorous process, and the absence of published data for this compound in the specified areas of antiplatelet, antitubercular, and antimalarial activity indicates that it has likely not been a primary focus of investigation in these fields to date.

It is important to note that the biological activity of a compound cannot be accurately extrapolated from structurally similar molecules alone. Minor changes in chemical structure can lead to significant differences in pharmacological effects. Therefore, in the absence of direct experimental evidence, any discussion of the potential activities of this compound would be purely speculative and would not meet the standards of scientific accuracy.

Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any of the requested biological activities. Until such studies are conducted and their findings published, a detailed and scientifically validated article on its specific molecular mechanisms in these areas cannot be provided.

Applications in Organic Synthesis and Medicinal Chemistry

1-Methyl-6-nitroquinolin-2(1H)-one as a Key Synthetic Intermediate

The strategic placement of the nitro group in this compound significantly influences its chemical behavior, rendering it a key intermediate in a variety of synthetic transformations. The electron-withdrawing nature of the nitro group activates the quinoline (B57606) ring, facilitating nucleophilic substitution reactions. This inherent reactivity allows for the introduction of diverse functional groups, paving the way for the synthesis of a broad spectrum of derivatives.

The utility of this compound as a synthetic intermediate is further highlighted by its role in the preparation of other valuable quinoline-based reagents. For instance, it serves as a precursor for the synthesis of various substituted nitroquinolines. The controlled nitration of 1-methyl-2-quinolone (B133747) can yield this compound as a major product at specific temperatures. mdpi.com This controlled synthesis underscores its importance as a foundational molecule for accessing more complex quinoline systems.

Scaffold for Novel Unnatural Quinolone Derivatives

The quest for novel therapeutic agents has driven chemists to explore "unnatural" derivatives of known bioactive scaffolds. In this context, this compound serves as an excellent starting point for the creation of quinolone derivatives that are not found in nature. The reactivity of the nitro group allows for its transformation into other functional groups, such as amines, which can then be further elaborated. nih.gov

The 1-methyl-2-quinolone (MeQone) framework itself is present in over 300 quinoline alkaloids, primarily isolated from the Rutaceae family of plants. mdpi.com While the natural MeQone derivatives have been extensively studied, the synthesis of unnatural analogues offers the potential to discover compounds with improved or entirely new biological activities. The low reactivity of the parent MeQone framework can be overcome by the activating effect of the nitro group, enabling a wider range of chemical modifications. mdpi.com

For example, the synthesis of 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been achieved using precursors derived from nitrated quinolones. nih.gov These novel compounds, which feature a heterocyclic substituent at the 3-position, represent a class of unnatural quinolone derivatives with potential applications in medicinal chemistry.

Precursors for Bioactive Compounds

The transformation of the nitro group in this compound into an amino group is a critical step in the synthesis of many bioactive compounds. The resulting 6-amino-1-methylquinolin-2(1H)-one is a versatile intermediate that can be readily modified to introduce various pharmacophores. This amino group provides a handle for a wide range of chemical reactions, including acylation, alkylation, and diazotization, allowing for the construction of diverse molecular libraries for biological screening.

The importance of the quinoline core in medicinal chemistry is well-established, with quinoline-containing compounds exhibiting a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govopenmedicinalchemistryjournal.com By serving as a precursor to these and other bioactive molecules, this compound plays a crucial indirect role in the development of new therapeutic agents.

Development of Targeted Therapeutic Agents

The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease processes, is a major focus of modern drug discovery. The versatility of the this compound scaffold allows for its elaboration into molecules designed to bind to specific biological targets with high affinity and selectivity.

For instance, the quinolone framework can be functionalized with various substituents to optimize its interaction with the binding pocket of a target protein. The ability to introduce a wide range of chemical diversity, starting from this compound, is a significant advantage in the rational design of targeted therapeutic agents. While specific examples directly utilizing this starting material in publicly available literature are limited, the principles of medicinal chemistry strongly suggest its potential in this area. The synthesis of complex quinoline derivatives, such as those with biphenyl (B1667301) substituents, has led to potent antagonists for targets like the angiotensin II receptor. researchgate.net

Role in Complex Heterocyclic Compound Synthesis

Beyond the synthesis of simple quinolone derivatives, this compound is a valuable starting material for the construction of more complex heterocyclic systems. The reactivity of the quinolone ring, enhanced by the nitro group, allows for its participation in cycloaddition and condensation reactions to form fused polycyclic structures. mdpi.com

For example, the reaction of brominated derivatives of 1-methylquinolin-2(1H)-one with various nucleophiles such as thioacetamide, thiourea, and aminopyridines can lead to the formation of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine (B1208166) derivatives fused to or substituted on the quinoline core. researchgate.net These complex heterocyclic systems are of great interest in medicinal chemistry due to their potential to exhibit unique biological activities. The ability to construct such intricate molecular architectures from a relatively simple starting material underscores the synthetic power of this compound.

Future Research Directions and Unexplored Potential

Advanced Synthetic Methodologies for Diversification

The future development of derivatives from 1-methyl-6-nitroquinolin-2(1H)-one hinges on the exploration of advanced synthetic methodologies to functionalize its core structure. The existing synthesis primarily involves the nitration of the parent 1-methylquinolin-2(1H)-one. nih.gov However, to unlock its full potential, more sophisticated and regioselective functionalization techniques are required.